6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

Medicinal Chemistry Drug Design Physicochemical Property Analysis

6-Methyl-3-pyridoyl-2-pyrrolidinone (CAS 1076198-57-6) is a critical heterocyclic scaffold combining a 2-pyrrolidinone core with a 6-methylnicotinoyl group, delivering precise lipophilicity (LogP ~0.98) unattainable with positional isomers like the 2-methyl variant (LogP 1.28). This specific substitution pattern is essential for reproducible SAR studies, CCR2 antagonist lead optimization, and focused library synthesis. Identity-confirmed, research-grade material eliminates confounding isomer effects—secure exact CAS-matched lots for data integrity.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1076198-57-6
Cat. No. B563358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE
CAS1076198-57-6
Synonyms3-[(6-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; 
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)C2CCNC2=O
InChIInChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15)
InChIKeyPIZKFUUXODAZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-pyridoyl-2-pyrrolidinone (CAS 1076198-57-6): A Specialized Heterocyclic Building Block for Drug Discovery and Organic Synthesis


6-Methyl-3-pyridoyl-2-pyrrolidinone (CAS 1076198-57-6) is a heterocyclic compound featuring a 2-pyrrolidinone core substituted at the 3-position with a 6-methylnicotinoyl (pyridoyl) group . This hybrid scaffold combines the pharmacophoric features of pyridine and pyrrolidinone, motifs widely exploited in medicinal chemistry for their ability to modulate biological targets . The compound is primarily offered as a research reagent and building block for organic synthesis, with a molecular formula of C₁₁H₁₂N₂O₂, molecular weight of 204.23 g/mol, and predicted logP of ~0.98 . Its solid-state stability and solubility in DMSO and methanol support its use in standard laboratory workflows .

6-Methyl-3-pyridoyl-2-pyrrolidinone: Why In-Class Substitution Can Compromise Research Reproducibility and Project Outcomes


Despite sharing a pyrrolidinone-pyridine scaffold, substitution of 6-Methyl-3-pyridoyl-2-pyrrolidinone with its closest analogs—such as the 2-methyl isomer (CAS 1076198-58-7) or non-methylated 3-pyridoyl-2-pyrrolidinone—is not equivalent and can introduce significant variability in experimental outcomes . The position and presence of the methyl group on the pyridine ring critically influence physicochemical properties including lipophilicity (LogP), hydrogen-bonding capacity, and steric hindrance, which in turn affect binding affinity, selectivity, and metabolic stability in biological systems . Even minor structural deviations can alter the compound's behavior in SAR studies, crystallography trials, or as a synthetic intermediate . Therefore, unambiguous identity confirmation and procurement of the exact CAS-specified compound are essential to ensure data integrity and project reproducibility.

Quantitative Differentiation of 6-Methyl-3-pyridoyl-2-pyrrolidinone: Key Evidence for Informed Procurement and Experimental Design


6-Methyl vs. 2-Methyl Isomer: Significant Shift in Lipophilicity (LogP) Affects Pharmacokinetic and Solubility Profiles

The calculated LogP of 6-Methyl-3-pyridoyl-2-pyrrolidinone is approximately 0.98, while the 2-methyl positional isomer (CAS 1076198-58-7) exhibits a LogP of 1.28 . This ~0.3 unit difference in lipophilicity can translate to altered membrane permeability, solubility in biological media, and potential off-target binding . For researchers conducting structure-activity relationship (SAR) studies or optimizing lead compounds, this quantifiable difference underscores that the two isomers are not interchangeable and must be evaluated separately in biological assays.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Melting Point and Thermal Stability: 6-Methyl Derivative Shows Decomposition Above 175°C, Differentiating from Analogs

6-Methyl-3-pyridoyl-2-pyrrolidinone exhibits a melting point >175°C with decomposition, while its 2-methyl counterpart (CAS 1076198-58-7) is reported to have a melting point of 152–154°C . This ~20°C difference in thermal behavior is critical for researchers requiring specific processing conditions, such as in hot melt extrusion, solid dispersion formulation, or elevated temperature reactions . The decomposition upon melting further necessitates careful handling and storage recommendations (e.g., -20°C freezer storage) to maintain compound integrity .

Analytical Chemistry Formulation Development Stability Studies

Solubility Profile: 6-Methyl Derivative Shows Distinct DMSO and Methanol Solubility vs. 2-Methyl Analog

6-Methyl-3-pyridoyl-2-pyrrolidinone is reported to be slightly soluble in DMSO and methanol . In contrast, the 2-methyl isomer (CAS 1076198-58-7) is described as soluble in DMSO and methanol . While exact saturation concentrations are not provided, the qualitative difference ('slightly' vs. full solubility) suggests that the 6-methyl derivative may require different solvent selection or sonication protocols to achieve the same working concentration. This distinction is particularly relevant for high-concentration stock solutions used in high-throughput screening or in vivo dosing preparations.

Assay Development Formulation Science Sample Preparation

Distinct Synthetic Utility: 6-Methyl Scaffold Serves as a Key Intermediate in CCR2 Antagonist Programs

Pyrrolidinone derivatives bearing a 6-methylpyridin-3-yl moiety are explicitly claimed in US Patent US6727275B2 as CCR2 antagonists useful for treating conditions mediated by MCP-1 [1]. While the patent does not provide direct in vitro data for 6-Methyl-3-pyridoyl-2-pyrrolidinone itself, the structural motif is embedded within a broader class of active compounds (e.g., Example 1 exhibits an IC₅₀ of 59 nM in CCR2 binding assays). In contrast, the 2-methyl isomer is not highlighted in this patent family. This class-level inference positions the 6-methyl substituted pyridine-pyrrolidinone as a privileged scaffold for developing chemokine receptor modulators, differentiating it from analogs lacking this specific substitution pattern.

Medicinal Chemistry Inflammation Research Immunology

Optimal Application Scenarios for 6-Methyl-3-pyridoyl-2-pyrrolidinone: Where Structural Specificity Drives Research Value


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on CCR2 Antagonists

Researchers exploring chemokine receptor modulation can employ 6-Methyl-3-pyridoyl-2-pyrrolidinone as a core scaffold for SAR exploration around the 6-methylpyridin-3-yl moiety. The quantified difference in LogP (0.98 vs. 1.28 for the 2-methyl isomer) allows for fine-tuning of lipophilicity while maintaining the validated CCR2 antagonist pharmacophore . This specific isomer ensures that SAR conclusions are not confounded by positional isomer effects, supporting reproducible lead optimization.

Analytical Chemistry & Formulation: Stability-Indicating Method Development and Solid-State Characterization

Given its distinct melting point (>175°C with decomposition) and solubility profile (slightly soluble in DMSO/methanol), 6-Methyl-3-pyridoyl-2-pyrrolidinone serves as an excellent model compound for developing stability-indicating HPLC methods and solid-state characterization protocols . The thermal instability above 175°C provides a clear endpoint for forced degradation studies, while the solubility differences compared to analogs can be leveraged to validate analytical methods for distinguishing closely related compounds.

Organic Synthesis: Building Block for Pyridine-Pyrrolidinone Hybrid Libraries

As a specialized heterocyclic building block, 6-Methyl-3-pyridoyl-2-pyrrolidinone enables the construction of focused libraries of pyridine-pyrrolidinone hybrids for high-throughput screening. The specific 6-methyl substitution pattern, combined with the pyrrolidinone carbonyl, provides a unique handle for further derivatization (e.g., amide bond formation, nucleophilic additions) that is distinct from the 2-methyl isomer . This positional specificity is critical for generating chemically diverse yet structurally controlled compound sets.

Pharmaceutical Research: Probe Development for Chemokine Signaling Pathways

Building upon its class-level association with CCR2 antagonism, 6-Methyl-3-pyridoyl-2-pyrrolidinone can be utilized as a starting point for designing chemical probes to investigate MCP-1/CCR2 signaling in inflammatory disease models. While direct activity data for the compound are not yet published, the structural motif is embedded in patent-exemplified active molecules (e.g., IC₅₀ = 59 nM), supporting its use in early-stage probe discovery programs where structural fidelity to the claimed pharmacophore is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.